molecular formula C24H15NS B13979769 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole

Cat. No.: B13979769
M. Wt: 349.4 g/mol
InChI Key: FPBCXDCBMOYGAI-UHFFFAOYSA-N
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Description

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole is a heterocyclic aromatic compound featuring a carbazole core substituted with a dibenzothiophene moiety at the 3-position. The compound’s design leverages carbazole’s hole-transporting properties and dibenzothiophene’s electron-rich, rigid structure to balance charge transport and enhance thermal stability.

Properties

Molecular Formula

C24H15NS

Molecular Weight

349.4 g/mol

IUPAC Name

3-dibenzothiophen-2-yl-9H-carbazole

InChI

InChI=1S/C24H15NS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H

InChI Key

FPBCXDCBMOYGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)SC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole

Detailed Synthetic Procedure

Starting Materials and Catalysts
  • 3-Bromo-9H-carbazole or a similar halogenated carbazole derivative is used as the carbazole precursor.
  • Dibenzo[b,d]thiophene-2-boronic acid or a related organoboron compound serves as the dibenzothiophene source.
  • Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) are employed.
  • Bases like potassium carbonate or sodium carbonate are used to facilitate the coupling.
  • Solvents include N,N-dimethylformamide (DMF), toluene, or mixtures with water or ethanol.
  • Inert atmosphere (nitrogen or argon) is maintained during the reaction to prevent catalyst degradation.
Reaction Conditions
  • The reaction mixture is typically heated to reflux or elevated temperatures (80–110 °C) for several hours (4–18 hours) under an inert atmosphere.
  • After completion, the reaction mixture is cooled, and the product is isolated by extraction, drying over anhydrous salts (e.g., magnesium sulfate or sodium sulfate), and solvent removal under reduced pressure.
  • Purification is commonly performed by column chromatography on silica gel, using eluents such as toluene, dichloromethane, or hexanes to obtain the pure product.

Representative Coupling Reaction Scheme

Step Reagents & Conditions Description
1 3-Bromo-9H-carbazole + Dibenzo[b,d]thiophene-2-boronic acid Mixed in DMF/H2O or toluene/ethanol solvent system
2 Pd(PPh3)4 or Pd2(dba)3 + base (K2CO3 or Na2CO3) Catalyst and base added under nitrogen atmosphere
3 Heat at 80–110 °C for 4–18 hours Coupling reaction proceeds to form C-C bond
4 Workup with aqueous acid, extraction with organic solvent Isolation of crude product
5 Purification by silica gel chromatography Pure this compound obtained

Analysis of Preparation Methods

Advantages

  • High selectivity and yield: Palladium-catalyzed cross-coupling reactions offer high selectivity for C-C bond formation, often yielding products in moderate to high yields.
  • Mild conditions: The reactions typically proceed under relatively mild temperatures and inert atmosphere, preserving sensitive functional groups.
  • Scalability: The procedures can be scaled up with appropriate modifications, making them suitable for research and industrial applications.

Challenges

  • Catalyst sensitivity: Palladium catalysts require careful handling and inert atmosphere to avoid deactivation.
  • Purification complexity: The presence of side products and catalyst residues may necessitate extensive chromatographic purification.
  • Availability of precursors: Synthesis or procurement of dibenzo[b,d]thiophene-2-boronic acid or halogenated carbazole derivatives can be a limiting factor.

Supporting Data and Research Findings

Parameter Details
Molecular Formula C24H15NS
Molecular Weight 349.4 g/mol
CAS Number Not explicitly provided, referenced as VC18727319 by Vulcanchem
Typical Yield Not explicitly stated for this compound but analogous carbazole derivatives yield 33–71% in coupling reactions
Purification Silica gel column chromatography using toluene, dichloromethane, or hexane eluents
Analytical Confirmation Proton NMR, IR spectroscopy, and elemental analysis used for structure confirmation in related carbazole derivatives

Comparative Notes on Related Carbazole Derivatives Preparation

While direct detailed experimental procedures for this compound are limited, synthesis methods for related carbazole derivatives such as 3,6-diphenyl-9H-carbazole provide valuable insights. These typically employ:

  • Suzuki coupling of dibromo-carbazole with phenylboronic acid.
  • Catalysts like tetrakis(triphenylphosphine)palladium(0).
  • Bases such as sodium carbonate.
  • Solvent systems including ethanol, toluene, and water.
  • Reaction times of 4–18 hours at reflux temperatures.
  • Yields ranging from 33% to over 70% depending on conditions and scale.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated derivatives .

Scientific Research Applications

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole in optoelectronic applications involves its ability to transport charge and emit light. The compound’s unique electronic structure allows it to participate in efficient charge transfer processes, making it suitable for use in OLEDs and OFETs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in these devices .

Comparison with Similar Compounds

Structural and Electronic Comparisons

3-(Dibenzo[b,d]furan-4-yl)-9H-carbazole (Intermediate for BFTC)

  • Structural Difference : Replaces dibenzothiophene with dibenzofuran, substituting sulfur with oxygen.
  • Electronic Properties :
    • HOMO/LUMO : The HOMO of BFTC is localized on the dibenzofuran-carbazole moiety, while BTTC’s HOMO resides on the dibenzothiophene-carbazole unit. This separation enhances charge balance in BTTC .
    • Triplet Energy (ET) : Dibenzofuran derivatives exhibit slightly higher ET (~2.95 eV) compared to dibenzothiophene analogs (~2.85 eV) due to reduced conjugation in the oxygen-containing system .
  • Device Performance : BFTC-based PhOLEDs achieve a maximum external quantum efficiency (EQE) of 18.7%, whereas BTTC reaches 21.9% due to better charge transport balance .
Table 1: Key Properties of BFTC vs. BTTC
Property BFTC (Dibenzofuran) BTTC (Dibenzothiophene)
HOMO (eV) -5.62 -5.58
LUMO (eV) -2.34 -2.41
T_g (°C) 158 162
Max EQE (%) 18.7 21.9
Efficiency Roll-off (%) 15.2 12.8

Data sourced from

Carbazole-Dibenzothiophene Derivatives with Different Substitution Patterns

  • 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene (ZDZ) :
    • Features carbazole units at the 2,8-positions of dibenzothiophene.
    • Performance : Exhibits a higher glass transition temperature (Tg = 134°C) and triplet energy (ET = 2.67 eV) than BTTC, making it suitable for blue PhOLEDs .
  • 9,9′-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF) :
    • A dibenzofuran analog with carbazole at the 2,6-positions.
    • Comparison : Demonstrates that substitution position critically affects charge transport. 26CzDBF shows a 20% higher device lifetime than carbazole-4,6-substituted analogs due to reduced steric hindrance .

Host-Guest Compatibility in PhOLEDs

  • BTTC vs. CBP (4,4′-di(N-carbazolyl)biphenyl) :
    • BTTC’s bipolar character (HOMO = -5.58 eV, LUMO = -2.41 eV) provides better alignment with green phosphors like Ir(ppy)_3 compared to CBP (HOMO = -6.1 eV, LUMO = -2.8 eV), reducing driving voltage by 0.3 V .
  • CzDFDp (Imidazo-Pyridine-Dibenzofuran-Carbazole Hybrid) :
    • Achieves EQE >22% in green PhOLEDs, surpassing BTTC, due to enhanced Förster energy transfer from the host to the phosphor .

Thermal and Morphological Stability

  • BTTC : Superior thermal stability (Tg = 162°C) compared to BFTC (Tg = 158°C) and ZDZ (T_g = 134°C), attributed to sulfur’s stronger intermolecular interactions .
  • Substitution Position Effects : Carbazole substitution at the 3-position (as in BTTC) improves morphological stability over 2,8-substituted derivatives, reducing crystallization in thin films .

Critical Analysis of Contradictions and Limitations

  • Substitution Position Ambiguity : Evidence focuses on 4-yl isomers of dibenzothiophene-carbazole (e.g., BTTC), whereas the target compound’s 2-yl substitution may alter HOMO localization and device performance.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(dibenzo[b,d]thiophen-2-yl)-9H-carbazole, and how can reaction yields be maximized?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-9H-carbazole and dibenzo[b,d]thiophen-2-ylboronic acid derivatives, achieving yields >95% under optimized conditions (e.g., Pd catalysts, inert atmosphere, and DMF solvent) . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like S-phos improves coupling efficiency .
  • Reaction time/temperature : 24–48 hours at 80–100°C ensures completion .
  • Purification : Column chromatography (silica gel, hexane/DCM) or recrystallization (methanol) isolates high-purity product .

Advanced: How do structural modifications (e.g., substituents on carbazole or dibenzothiophene) influence charge transport properties in OLED host materials?

Answer: Substituents modulate HOMO-LUMO alignment and triplet energy (E_T) . For example:

  • Dibenzo[b,d]thiophene (vs. dibenzofuran) enhances electron affinity due to sulfur’s electronegativity, lowering LUMO by ~0.3 eV and improving electron injection .
  • Carbazole’s N-alkylation disrupts conjugation, raising E_T (e.g., 2.67 eV for CBP derivatives) to prevent exciton quenching in green PhOLEDs .
  • Triazine integration creates bipolar transport, balancing hole/electron mobility (μₕ/μₑ ≈ 10⁻⁴ cm²/Vs) .

Basic: What spectroscopic and computational methods validate the electronic structure of this compound?

Answer:

  • UV-Vis/PL spectroscopy : Identifies absorption/emission peaks (e.g., λ_abs ≈ 350 nm, λ_em ≈ 450 nm) and singlet/triplet energy gaps .
  • Cyclic voltammetry : Determines HOMO (-5.4 eV) and LUMO (-2.8 eV) via oxidation/reduction potentials .
  • DFT calculations : Maps orbital distribution (e.g., HOMO localized on carbazole, LUMO on dibenzothiophene) to predict charge separation .

Advanced: How can aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) be engineered in derivatives for enhanced OLED efficiency?

Answer:

  • AIE design : Introduce bulky tert-butyl groups (e.g., 3,6-di-tert-butylcarbazole) to restrict intramolecular rotation, enhancing solid-state quantum yield (Φ ≈ 60%) .
  • TADF activation : Use D–A–D’ architectures (e.g., carbazole-dibenzothiophene-ketone) to minimize ΔE_ST (<0.3 eV), enabling reverse intersystem crossing (RISC) .
  • Crystal engineering : Co-crystallization with electron-deficient moieties stabilizes intermolecular TADF/RTP dual emission .

Basic: What thermal stability metrics are critical for assessing host material suitability in OLED devices?

Answer:

  • Glass transition temperature (T_g) : >120°C ensures morphological stability under operational heating .
  • Thermogravimetric analysis (TGA) : Decomposition temperature (T_d) >350°C indicates suitability for vacuum deposition .
  • Differential scanning calorimetry (DSC) : Detects crystallization/phase transitions affecting device longevity .

Advanced: How do device architectures (e.g., single-layer vs. multilayer PhOLEDs) impact performance metrics like external quantum efficiency (EQE)?

Answer:

  • Single-layer devices : Simpler fabrication but suffer from exciton leakage. BTTC-based hosts achieve EQE ≈ 21.9% via balanced charge confinement .
  • Multilayer devices : Incorporating hole/electron transport layers (e.g., TAPC, TPBi) reduces driving voltage (<6 V) and boosts EQE to >25% .
  • Doping concentration : Optimal phosphor doping (e.g., 8–10 wt% Ir(ppy)₃) minimizes triplet-triplet annihilation .

Basic: What contradictions exist in reported efficiency values for this compound, and how can they be resolved?

Answer: Discrepancies arise from:

  • Synthetic purity : Residual Pd or solvents (e.g., DMF) quench emission; rigorous purification (e.g., Soxhlet extraction) is critical .
  • Device measurement variability : Standardize luminance (1000 cd/m²) and calibrate EQE using integrating spheres .
  • Substrate effects : ITO vs. FTO anodes alter hole injection barriers, affecting current efficiency (CE) by ±15% .

Advanced: Can computational models predict host-guest compatibility in phosphorescent systems?

Answer: Yes. Key approaches include:

  • Marcus theory : Calculates hole/electron transfer rates (k_ET) between host and dopant .
  • Molecular dynamics (MD) : Simulates guest dispersion in host matrices to prevent aggregation .
  • Machine learning : Trains on datasets of host E_T, μₕ/μₑ, and dopant λ_em to recommend host-guest pairs .

Basic: What electrochemical methods characterize charge transport in thin-film devices?

Answer:

  • Impedance spectroscopy : Measures carrier mobility (μ) and trap density via Nyquist plots .
  • Space-charge-limited current (SCLC) : Quantifies μₕ/μₑ using hole-only/electron-only devices .
  • Transient electroluminescence : Resolves exciton lifetime and RISC efficiency .

Advanced: How do degradation mechanisms (e.g., oxidation, crystallization) limit operational lifetime, and what mitigation strategies exist?

Answer:

  • Oxidative degradation : Carbazole’s N-H group is susceptible; N-alkylation (e.g., 9-hexylcarbazole) improves stability .
  • Crystallization : Blending with amorphous polymers (e.g., polycarbazole) suppresses phase separation .
  • Encapsulation : Atomic layer deposition (ALD) of Al₂O₃ barriers reduces moisture/oxygen ingress .

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